Manganese lactate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
51877-53-3 |
|---|---|
Molecular Formula |
C6H10MnO6 |
Molecular Weight |
233.08 g/mol |
IUPAC Name |
2-hydroxypropanoate;manganese(2+) |
InChI |
InChI=1S/2C3H6O3.Mn/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
KSNGEYQWLMRSIR-UHFFFAOYSA-L |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mn+2] |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mn+2] |
Other CAS No. |
74051-88-0 16039-56-8 51877-53-3 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Advancements for Manganese Lactate Complexes
Direct Synthesis Pathways for Manganese(II) Lactate (B86563) Compounds
Direct synthesis methods are a primary route for the preparation of manganese(II) lactate. These methods typically involve the reaction of a manganese source with lactic acid, leading to the formation of the desired salt.
Optimized Precipitation and Crystallization Techniques
A common and straightforward method for synthesizing manganese lactate is through the dissolution of manganese carbonate in a lactic acid solution. wikipedia.org This reaction yields this compound, carbon dioxide, and water, as shown in the following equation:
MnCO₃ + 2C₃H₆O₃ → Mn(C₃H₅O₃)₂ + CO₂ + H₂O wikipedia.org
The resulting this compound can then be isolated and purified through optimized precipitation and crystallization. The solubility of this compound is a critical factor in this process, and it is known to be soluble in water. wikipedia.org The compound typically crystallizes as a trihydrate, Mn(C₃H₅O₃)₂·3H₂O, forming light pink crystals. researchgate.netontosight.ai The crystal structure of the trihydrate has been determined to be monoclinic. researchgate.net
Antisolvent crystallization is another technique that can be employed to optimize the precipitation of manganese salts. This method involves adding a substance to a solution to decrease the solubility of the solute, thereby inducing crystallization. squarespace.com While this has been studied for manganese sulfate (B86663), the principles can be applied to this compound synthesis. squarespace.com The choice of antisolvent and its addition rate can influence the crystal morphology and yield. squarespace.com
The temperature of crystallization is also a key parameter. Studies on related lactate salts have shown that lower temperatures generally lead to lower concentrations of the salt in the supernatant, resulting in higher removal efficiency through crystallization. google.com However, crystallizing at the fermentation temperature can be more energy-efficient by avoiding cooling and reheating steps. google.com
Solvent-Mediated Synthesis Strategies
The choice of solvent plays a crucial role in the synthesis of this compound. While aqueous solutions are commonly used, other solvents can influence the reaction kinetics and the properties of the final product. wikipedia.orgresearchgate.net The solvent exchange method, which relies on the differential solubility of the solute in various solvents, can be utilized to induce nanoprecipitation. tandfonline.com This technique is particularly suitable for preparing thermally unstable or volatile nanomaterials and avoids the need for high temperatures. tandfonline.com
For instance, reacting manganese oxides (MnO or MnO₂) with aqueous solutions of lactic acid at elevated temperatures (50–70°C) is a documented solvent-mediated approach. researchgate.net Furthermore, the solubility of the resulting this compound complexes can be enhanced by the addition of aminoalcohols, which form manganese complex anions. researchgate.net
Ligand Exchange and Chelation Approaches in this compound Formation
Ligand exchange and chelation are fundamental processes in the formation of this compound complexes, influencing their stability and reactivity.
Utilization of Diverse Manganese Precursors in Lactate-Rich Environments
A variety of manganese precursors can be used in the synthesis of this compound. Manganese(II) carbonate and manganese(II) oxides (MnO and MnO₂) are common starting materials. wikipedia.orgresearchgate.net Research has also explored the use of other manganese salts. For example, the reaction of Mn(ClO₄)₂·4H₂O with certain ligands can result in the formation of Mn(III) complexes, although the presence of electron-withdrawing groups on the ligand can favor the formation of Mn(II) complexes. bepls.com
In lactate-rich environments, α-hydroxyorganic acids like lactic acid can chelate Mn²⁺ ions through both the hydroxy and carboxylate groups. rsc.orgrsc.org This chelation is a key aspect of forming stable this compound complexes. The use of different manganese precursors can influence the final structure and properties of the complex. For instance, lactate precursors have been found to be particularly suitable for preparing lithium-manganese spinels with a homogeneous cation distribution. rsc.orgrsc.org
The synthesis of manganese oxide nanoparticles can also serve as a route to manganese-based materials, where the manganese precursor is a key variable. jove.com Thermal decomposition of manganese(II) acetylacetonate (B107027) is one such method. jove.com
Kinetic and Thermodynamic Considerations in Complex Formation
The formation of this compound complexes is governed by both kinetic and thermodynamic factors. The stability of the complex is influenced by the chelation of the manganese ion by the lactate ligand. rsc.orgrsc.org The kinetics of the reaction can be studied using techniques like stopped-flow kinetic analysis, which can provide insights into the reaction mechanism and the formation of intermediate species. nih.gov
Thermodynamic analysis of related manganese adsorption processes has shown them to be endothermic, with increased randomness and spontaneity. researchgate.net The activation energy for such processes can also be determined, providing further insight into the reaction kinetics. researchgate.net In the context of ligand exchange, the interplay between redox chemistry and ligand exchange controls the formation of catalytically active species. rsc.org The rates of these reactions are influenced by factors such as pH and the presence of other ions. murdoch.edu.au
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and related compounds is an area of growing interest, aiming to develop more sustainable and environmentally benign processes.
One approach involves the use of renewable feedstocks and catalytic processes. For example, the manganese-catalyzed dehydrogenative coupling of ethylene (B1197577) glycol and methanol (B129727) has been reported as an efficient and green procedure for the synthesis of lactic acid, which can then be used to produce this compound. researchgate.net This method operates under mild conditions and utilizes a non-noble-metal catalyst. researchgate.net Similarly, manganese-catalyzed reformation of ethylene glycol can produce lactic acid with high turnover numbers. chemrxiv.orgchemrxiv.org
Another green approach is the conversion of glycerol (B35011), a byproduct of biodiesel production, to lactic acid using a well-defined pincer manganese complex as a catalyst. rsc.orgrsc.org This process is highly selective and atom-economical, generating dihydrogen as the only byproduct. rsc.orgrsc.org Such methods provide a sustainable route to high-value chemicals from waste streams. rsc.org
Furthermore, the development of ammonia-free coprecipitation methods for creating manganese-rich carbonate precursors for cathode materials highlights a move towards greener synthesis by eliminating the use of hazardous reagents like ammonia. acs.org While alternatives like sodium lactate have been considered, the ideal approach from a green chemistry perspective is to avoid complexing agents altogether to reduce costs and potential organic contamination. acs.org
Mechanochemical and Solvent-Free Reaction Systems
Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging green synthetic tool that offers numerous advantages, including reduced solvent consumption and access to novel structures. researchgate.net This approach, typically conducted in a ball mill, can be applied to the synthesis of coordination polymers and metal complexes by grinding the solid reactants together. worktribe.commdpi.com
Solvent-free or neat grinding involves the direct milling of reactants, while liquid-assisted grinding (LAG) incorporates a small amount of liquid to enhance reaction rates and control polymorphism. academicstrive.com While specific, detailed studies on the direct mechanochemical synthesis of simple manganese(II) lactate from manganese metal/salts and lactic acid are not extensively documented in current literature, the principles have been successfully applied to related manganese systems and coordination polymers. For instance, mechanochemical methods have been used to produce nanocrystalline manganese oxides, such as Mn3O4, from precursors like manganese chloride tetrahydrate and sodium peroxide in short milling times. repositorioinstitucional.mx Another study demonstrated the synthesis of manganese ferrite (B1171679) (MnFe2O4) by milling manganese hydroxide (B78521) with iron oxides, a process that proceeds through a solid-state reaction. ipb.ac.rs
These examples underscore the potential of mechanochemistry for the solvent-free production of this compound. The reaction could theoretically proceed by milling a manganese source, such as manganese oxide or carbonate, directly with lactic acid. This would circumvent the need for bulk solvents, reduce energy consumption associated with heating and stirring solutions, and minimize waste generation.
Table 1: Examples of Mechanochemical Synthesis for Manganese-Containing Compounds
| Precursors | Milling Equipment | Conditions | Product | Key Finding |
| Manganese chloride tetrahydrate, Sodium peroxide | High-energy ball mill | 1 hour milling time | Hausmannite (Mn3O4) | A facile, rapid, and solvent-free method to produce pure, crystalline Mn3O4 nanoparticles. repositorioinstitucional.mx |
| Mn(OH)2, α-Fe2O3 | Planetary ball mill | 25 hours milling time | Nanocrystalline MnFe2O4 | The spinel ferrite phase was formed completely after 25 hours of milling, demonstrating a low-temperature, low-cost synthetic route. ipb.ac.rs |
| LiOH·H2O, γ-MnO2 | Planetary ball mill | Grinding followed by heating at ~600 °C | Spinel Li4Mn5O12 | Mechanochemical treatment created an amorphous hydrated oxide, which crystallized into the pure spinel phase upon heating. researchgate.net |
This table is interactive. Click on the headers to sort the data.
Sustainable Catalytic Pathways in Lactate Complexation
Sustainable catalytic routes are at the forefront of green chemistry, aiming to produce valuable chemicals from renewable feedstocks. In the context of this compound, this involves the catalytic conversion of biomass-derived molecules like glycerol and ethylene glycol into lactic acid or lactate salts, using manganese-based catalysts. chemrxiv.orgchemrxiv.orgrsc.org These processes are highly atom-economical and represent a significant advancement over stoichiometric methods.
Recent research has highlighted the exceptional efficacy of well-defined manganese pincer complexes in these transformations. rsc.org For example, a pincer manganese complex supported by PNP ligands has been shown to catalyze the conversion of glycerol, a byproduct of biodiesel production, into sodium lactate with high yield and selectivity. rsc.org This reaction proceeds via a dehydrogenative oxidation pathway, liberating dihydrogen gas as the only byproduct. rsc.org Mechanistic studies suggest the manganese catalyst is primarily responsible for the initial dehydrogenation of glycerol, a key step in the pathway to lactate. rsc.org
Similarly, manganese-catalyzed dehydrogenative coupling of ethylene glycol and methanol has been developed as a sustainable route to lactic acid. chemrxiv.orgchemrxiv.orgresearchgate.net Specific manganese(I) complexes have demonstrated high turnover numbers (TON), indicating excellent catalytic efficiency. chemrxiv.orgchemrxiv.org These reactions showcase the potential to upgrade readily available feedstocks into valuable lactate products using earth-abundant and less toxic manganese catalysts, moving away from more expensive and scarce noble metals. chemrxiv.orgchemrxiv.org
Table 2: Research Findings on Sustainable Catalytic Synthesis of Lactate Using Manganese Complexes
| Catalyst | Substrate(s) | Base/Conditions | Product | Yield / TON |
| Mn-3 (PNP pincer complex) | Glycerol | NaOH, 180 °C, 36 h | Sodium Lactate | 98% Yield |
| (iPrPN5P)Mn(CO)2Br | Ethylene glycol, Methanol | KOH, 140 °C | Lactate | Quantitative Yield, TON up to 11,500 chemrxiv.orgresearchgate.net |
| CyPNP-Mn | Ethylene glycol, Methanol | tBuOK, mild conditions | Lactic Acid | >99% Conversion, TON up to 6080 researchgate.net |
| {[HN(C2H4PPh2)2]Mn(CO)2Br} | Ethylene glycol | KOH, tAmOH, 140 °C | Glycolic Acid | Ineffective for lactate synthesis under these conditions chemrxiv.org |
This table is interactive. Click on the headers to sort the data.
These catalytic systems not only provide a green pathway to lactate but also contribute to the broader field of biomass valorization, transforming low-cost starting materials into high-value chemicals. rsc.org
Advanced Structural Elucidation and Spectroscopic Characterization of Manganese Lactate
Vibrational Spectroscopy for Functional Group and Coordination Environment Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the presence of specific functional groups and changes in the chemical environment, such as the formation of coordination bonds between the lactate (B86563) ligand and the manganese ion. researchgate.net
FTIR spectroscopy is particularly useful for identifying the functional groups within manganese lactate and confirming the coordination of the lactate ligand to the Mn(II) ion. The FTIR spectrum of lactic acid shows a characteristic strong absorption band for the carbonyl group (C=O) of the carboxylic acid. bas.bg Upon deprotonation and coordination to a metal ion, the vibrational frequencies of the resulting carboxylate group (COO⁻) are altered significantly. bas.bgresearchgate.net
In the FTIR spectrum of this compound, the key observations are:
Carboxylate Stretching: The most informative region involves the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group. A band corresponding to the asymmetric C-O stretch is observed around 1555 cm⁻¹, while the symmetric stretch appears near 1400 cm⁻¹. researchgate.net The separation between these two bands (Δν = νₐₛ - νₛ) provides insight into the coordination mode of the carboxylate group.
Hydroxyl Group: The broad band associated with the O-H stretching vibration, typically found in the 3200-3500 cm⁻¹ region, provides evidence of the hydroxyl groups from the lactate ligand and the water molecules of hydration. bas.bg
Mn-O Vibrations: Bands at lower frequencies (typically below 700 cm⁻¹) can be attributed to the stretching vibrations of the manganese-oxygen (Mn-O) bonds, directly confirming the coordination. researchgate.net
Table 2: Key FTIR Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Significance |
|---|---|---|
| ~3200-3500 | O-H stretching | Indicates presence of hydroxyl groups (lactate and water). bas.bg |
| ~1555 | Asymmetric COO⁻ stretching (νₐₛ) | Confirms deprotonated carboxylate and its coordination. researchgate.net |
| ~1400 | Symmetric COO⁻ stretching (νₛ) | Confirms deprotonated carboxylate and its coordination. researchgate.net |
| ~1130-1000 | C-O stretching and O-H bending | Characteristic vibrations of the lactate ligand. researchgate.net |
| < 700 | Mn-O stretching | Direct evidence of metal-ligand bond formation. researchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in both solution and the solid state. wikipedia.org However, its application to this compound is significantly complicated by the nature of the manganese(II) ion. Mn(II) has a d⁵ electron configuration, making it a paramagnetic species. huji.ac.il The presence of unpaired electrons creates a strong local magnetic field that leads to very rapid nuclear spin relaxation, causing extreme broadening of NMR signals, often to the point where they are unobservable with standard high-resolution NMR techniques. huji.ac.ilacs.org
Despite this challenge, specialized NMR techniques, particularly in the solid state, can still yield valuable information. Solid-state NMR (ssNMR) is designed to analyze materials with restricted molecular motion and can be adapted for paramagnetic systems. wikipedia.orgnih.gov
For this compound, ssNMR could potentially provide:
Local Environment Information: Even with significant broadening, the shape and position of the solid-state NMR lines can give clues about the local environment of the nuclei (e.g., ¹³C, ¹H) relative to the paramagnetic Mn(II) center. rsc.org
Internuclear Distances: Advanced ssNMR experiments can measure the paramagnetic relaxation enhancement (PRE), which is the increase in the relaxation rate of a nucleus due to its proximity to a paramagnetic center. nih.gov This effect is distance-dependent and can be used to estimate distances between the manganese ion and specific atoms of the lactate ligand, providing structural constraints that complement X-ray diffraction data.
While solution-state NMR is generally not feasible for detailed structural characterization of this compound due to the paramagnetic broadening, ssNMR remains a potentially valuable, albeit technically demanding, tool for probing its local atomic structure. huji.ac.ilnih.gov
Solid-State NMR Techniques for Structural and Dynamic Insights
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for probing the local environment of atomic nuclei in solid materials. For this compound, both ligand-based nuclei (¹³C, ¹H) and the metal center (⁵⁵Mn) can be investigated. However, the paramagnetic Mn(II) center poses significant challenges, causing substantial line broadening and large chemical shifts, which can render spectra difficult to interpret or even unintelligible. acs.org
The ⁵⁵Mn nucleus is a quadrupolar nucleus (spin I = 5/2), which means it has a non-spherical charge distribution. This results in a nuclear electric quadrupole moment that interacts with the electric field gradient (EFG) at the nucleus. This interaction, known as quadrupolar coupling, is a sensitive probe of the local symmetry and electronic structure around the manganese ion. In ssNMR, this coupling leads to significant broadening of the NMR signal. pascal-man.comacs.org
To obtain high-resolution spectra of quadrupolar nuclei like ⁵⁵Mn, specialized techniques such as Magic Angle Spinning (MAS) and Multiple-Quantum Magic Angle Spinning (MQMAS) are employed. acs.org These methods help to average out the anisotropic interactions, leading to narrower lines and allowing for the determination of key parameters like the isotropic chemical shift (δiso) and the quadrupolar coupling constant (CQ). While specific ssNMR data for this compound is not extensively reported in the literature, studies on other manganese carboxylates and organometallic compounds provide a basis for what to expect. acs.orgacs.orgrsc.org
Illustrative Data for Solid-State ⁵⁵Mn NMR of a Generic Mn(II)-Carboxylate Complex:
| Parameter | Expected Value Range | Information Gained |
| Isotropic Chemical Shift (δiso) | 3000 - 6000 ppm | Provides information about the electronic environment and oxidation state of Mn. |
| Quadrupolar Coupling Constant (CQ) | 5 - 70 MHz | Sensitive to the symmetry of the coordination sphere around the Mn(II) ion. |
| Asymmetry Parameter (ηQ) | 0 - 1 | Describes the deviation of the electric field gradient from axial symmetry. |
This table is illustrative and based on data for various Mn(II) compounds. Specific values for this compound would require experimental determination.
For the lactate ligand, ¹³C ssNMR can provide information on the different carbon environments within the solid-state structure, such as the carboxylate, the hydroxyl-bearing carbon, and the methyl group. The paramagnetic effect of Mn(II) would lead to significant broadening and shifts of these resonances.
Solution-State NMR for Ligand Exchange and Complex Speciation
In solution, this compound can exist as various species, including the fully coordinated complex, partially solvated species, and free ions, all in equilibrium. Solution-state NMR is a primary tool for studying these equilibria and the kinetics of ligand exchange. However, the paramagnetic nature of Mn(II) again presents a major challenge, causing severe broadening of the NMR signals of nearby nuclei. acs.orgnih.govdu.ac.in
The broadening effect is distance-dependent (proportional to 1/r⁶, where r is the distance between the nucleus and the paramagnetic center), meaning that protons and carbons closer to the Mn(II) ion will experience more significant broadening. This can make direct observation of the lactate ligand's signals in the bound state very difficult. du.ac.in
Despite these challenges, NMR can be used to study the dynamics of the system. Techniques that measure the relaxation times (T₁ and T₂) of solvent molecules (e.g., water) can provide information about the exchange rates of these molecules with the coordination sphere of the Mn(II) ion. nih.gov Furthermore, by observing the signals of the free lactate in solution, one can infer information about the exchange kinetics between the free and bound states. If the exchange is fast on the NMR timescale, an averaged signal will be observed, whose chemical shift and line width are dependent on the relative populations of the free and bound species. In contrast, slow exchange would result in separate, often very broad, signals for the bound ligand. Studies on other manganese complexes have successfully used variable-temperature and variable-pressure NMR experiments to determine the rate constants and activation parameters for ligand exchange. researchgate.net
Due to the significant paramagnetic broadening, obtaining detailed structural information similar to that for diamagnetic complexes is generally not feasible for this compound in solution using standard NMR techniques.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Manganese Spin State Determination
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is particularly sensitive to species with unpaired electrons. It is, therefore, an ideal method for studying paramagnetic centers like Mn(II). nih.gov
Analysis of Manganese Oxidation States and Ligand Field Effects
The Mn(II) ion has a d⁵ electronic configuration. In a typical octahedral or tetrahedral ligand field, as expected for this compound, it exists in a high-spin state (S = 5/2). The EPR spectrum of a high-spin Mn(II) complex is characterized by a prominent six-line pattern. This pattern arises from the hyperfine coupling between the electron spin (S = 5/2) and the nuclear spin of the ⁵⁵Mn nucleus (I = 5/2, 100% natural abundance). nih.govresearchgate.net
The position of the center of the spectrum is given by the g-value, which for Mn(II) is typically very close to the free electron g-value of ~2.0023. The separation between the six lines is the hyperfine coupling constant (A). The magnitude of the A-value is sensitive to the covalency of the manganese-ligand bonds. A more covalent interaction leads to a smaller A-value. nih.gov For instance, the hyperfine coupling value for the hexa-aqua Mn(II) ion is approximately 265 MHz, while coordination to more covalent ligands results in lower values. nih.gov
The EPR spectrum is also influenced by the zero-field splitting (ZFS), described by the parameters D (axial) and E (rhombic). ZFS arises from the interaction of the electron spin with the local ligand field and provides information about the symmetry of the coordination environment. A larger ZFS indicates a lower symmetry environment and can lead to a more complex and broader EPR spectrum. nih.gov
Investigation of Manganese Spin States in Different Chemical Environments
The spin state of manganese in this compound is expected to be high-spin S = 5/2. This is because lactate is a relatively weak-field ligand, and the energy required to pair the d-electrons is generally much higher than the ligand field splitting energy for Mn(II). The EPR spectrum directly confirms this high-spin state.
Typical EPR Spectral Parameters for a High-Spin Mn(II) Complex:
| Parameter | Typical Value | Significance |
| g-value (isotropic) | ~2.00 | Confirms the Mn(II) oxidation state. |
| Hyperfine Coupling Constant (A) | 80 - 100 G (224 - 280 MHz) | Indicates the degree of covalency in the Mn-ligand bonds. |
| Zero-Field Splitting (D) | 0.01 - 0.3 cm⁻¹ | Reflects the symmetry of the coordination environment. |
This table presents typical values for high-spin Mn(II) complexes. Precise values for this compound would require experimental measurement.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile compounds like this compound. In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating gas-phase ions with minimal fragmentation.
For this compound, ESI-MS can be used to confirm its molecular weight and to study the species present in solution. The anhydrous molecular weight of this compound, Mn(C₈H₁₀O₆), is approximately 233.08 g/mol . nih.gov In an ESI-MS experiment, one might expect to observe ions corresponding to the intact molecule with a charge, or adducts with solvent or salt ions.
A study investigating the interaction of Mn(II) with lactic acid using ESI-MS in negative ion mode did not detect the intact Mn(C₃H₅O₃)₂ complex, but rather fragments and adducts. The primary lactate anion [LA-H]⁻ was observed at an m/z of 89. When Mn(II) was present, the intensity of this peak decreased, indicating complex formation.
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of a selected parent ion. The resulting fragmentation pattern provides valuable information about the structure of the ion. For this compound, fragmentation would likely involve the loss of lactate ligands, water molecules (if hydrated), or parts of the lactate ligand such as CO₂. While a detailed fragmentation study for this compound is not widely published, analysis of similar compounds suggests that the metal-ligand bond is often the most labile. scielo.br
Expected Ions in the ESI-Mass Spectrum of this compound:
| Ion | Expected m/z (for ⁵⁵Mn) | Description |
| [Mn(C₃H₅O₃)]⁺ | 144.0 | Manganese coordinated to a single lactate anion. |
| [Mn(C₃H₅O₃)₂(Na)]⁺ | 256.0 | Sodium adduct of the neutral complex. |
| [Mn(C₃H₅O₃) + H]⁺ | 145.0 | Protonated manganese monolactate. |
| [C₃H₅O₃]⁻ | 89.0 | Lactate anion (observed in negative ion mode). |
This table is illustrative and shows some plausible ions. The actual observed ions and their relative intensities will depend on the specific ESI-MS conditions.
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a sensitive analytical technique used for determining the molecular weight of thermally labile and non-volatile compounds, including organometallic complexes. mdpi.com In this method, the analyte, such as this compound, is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy (e.g., 2,5-dihydroxybenzoic acid). nih.gov Irradiation of the mixture with a pulsed laser causes the matrix to vaporize, gently carrying the intact analyte molecules into the gas phase as ions. mdpi.comnih.gov These ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio (m/z) is determined based on the time it takes them to travel to the detector. mdpi.comnih.gov
While specific MALDI-TOF mass spectra for manganese(II) lactate are not extensively documented in dedicated studies, the analysis of analogous metal carboxylates and polymers such as poly(L-lactide) provides a clear framework for the expected results. nih.govsemanticscholar.org The analysis would unambiguously identify the compound through its accurate mass-to-charge ratio and characteristic isotope pattern for manganese. ufl.edu For manganese(II) lactate (anhydrous formula: C₆H₁₀MnO₆, Molar Mass: ~233.08 g/mol ), the spectrum would be expected to show a prominent peak corresponding to the sodiated adduct [M+Na]⁺, as sodium is often present as a trace cationizing agent. semanticscholar.org Other potential adducts include the protonated molecule [M+H]⁺ or adducts with other alkali metals like potassium [M+K]⁺. The high resolution of TOF analyzers allows for the differentiation of isotopic patterns, which is a key feature for confirming the presence of a specific element. ufl.edu
Table 1: Hypothetical MALDI-TOF MS Data for Anhydrous Manganese(II) Lactate Based on the principles of MALDI-TOF analysis of organometallic compounds.
| Ion Species | Formula | Theoretical m/z | Expected Observation |
| Protonated Molecule | [C₆H₁₀MnO₆ + H]⁺ | ~234.0 | Potential low-intensity peak. |
| Sodiated Adduct | [C₆H₁₀MnO₆ + Na]⁺ | ~256.0 | Expected major peak. semanticscholar.org |
| Potassiated Adduct | [C₆H₁₀MnO₆ + K]⁺ | ~272.0 | Possible peak, depending on sample purity. |
| Dimer Adduct | [2(C₆H₁₀MnO₆) + Na]⁺ | ~489.1 | Possible at higher concentrations. |
X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Local Coordination
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique ideal for investigating the electronic structure and local atomic environment of a specific element within a compound, such as manganese in this compound. escholarship.orgresearchgate.net The technique involves tuning synchrotron-generated X-rays to the absorption edge of a core electron of the target atom (the Mn K-edge at ~6539 eV for manganese). uni-hannover.de The resulting spectrum is divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS), which provide complementary information. osti.gov
X-ray Absorption Near Edge Structure (XANES) for Oxidation State Determination
The XANES region, which encompasses the pre-edge, edge, and near-edge features up to ~50 eV past the edge, is highly sensitive to the oxidation state and coordination chemistry of the absorbing atom. acs.org The energy of the absorption edge shifts to higher values as the oxidation state of the manganese atom increases. acs.org This is because more energy is required to remove a core electron from a more positively charged metal center. rsc.org For manganese compounds, a shift of approximately 0.8 to 2.2 eV can be observed for a one-electron oxidation. escholarship.orgacs.org
In this compound, the manganese exists in the +2 oxidation state (Mn(II)). XANES studies on a wide range of Mn(II) compounds, including those complexed with carboxylates like malate (B86768) and citrate (B86180), show a characteristic white-line peak (the main absorption feature) at approximately 6552 eV. oup.com This allows for clear differentiation from Mn(III) and Mn(IV) species, which have edge energies shifted to higher values. oup.com Linear combination fitting (LCF) of a sample's XANES spectrum against a library of known manganese standards can be used to quantitatively determine the proportion of different oxidation states present. uni-hannover.deoup.com
Table 2: Typical Mn K-edge XANES Energies for Different Oxidation States Data synthesized from studies on various manganese compounds.
| Mn Oxidation State | Compound Type | First Inflection Point Energy (eV) | Reference |
| Mn(II) | Mn(II) aquo ion, Mn(II) carboxylates | ~6548 - 6550 | acs.org |
| Mn(II) | Mn(II) malate/citrate | ~6552 (white-line peak) | oup.com |
| Mn(III) | Mn(III) oxides, Mn(III) complexes | ~6550 - 6552 | acs.org |
| Mn(IV) | Mn(IV) oxides, Mn(IV) complexes | ~6552 - 6554 | acs.org |
Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Geometry
The EXAFS region consists of oscillations in the X-ray absorption coefficient extending several hundred eV beyond the K-edge. These oscillations arise from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS spectrum provides quantitative information about the local atomic environment around the central manganese atom, including the identity of neighboring atoms, their distance (bond length), and their number (coordination number) within a radius of approximately 5 Å. uni-hannover.denih.gov
The crystal structure of manganese(II) lactate trihydrate reveals that the Mn(II) ion is in a distorted octahedral geometry. researchgate.net It is coordinated by six oxygen atoms: two from the carboxylate groups of two different lactate ligands, two from the hydroxyl groups of the same lactate ligands, and two from water molecules. researchgate.net The Mn-O bond distances determined by single-crystal X-ray diffraction range from 2.138 Å to 2.214 Å. researchgate.net
An EXAFS analysis of this compound would be expected to confirm this coordination environment. The Fourier transform of the EXAFS spectrum would show a primary peak corresponding to the first coordination shell of oxygen atoms at an average distance consistent with the crystallographic data (around 2.1-2.2 Å). nih.gov Further shells corresponding to scattering from carbon atoms in the lactate backbone would appear at greater distances. High-resolution EXAFS can provide metal-ligand distances with an accuracy of approximately 0.02 Å, making it a critical tool for validating or determining the local structure of manganese complexes in various states. nih.gov
Table 3: Local Coordination of Mn(II) in this compound Trihydrate Comparison of crystallographic data with expected EXAFS findings.
| Scattering Pair | Coordination Number (CN) | Distance from Crystallography (Å) researchgate.net | Expected Distance from EXAFS (Å) |
| Mn–O (carboxylate) | 2 | 2.138 | ~2.14 ± 0.02 |
| Mn–O (hydroxyl) | 2 | 2.164 | ~2.16 ± 0.02 |
| Mn–O (water) | 2 | 2.214 | ~2.21 ± 0.02 |
| Mn–C (lactate C2) | 2 | ~2.87 | ~2.9 |
| Mn–C (lactate C1/C3) | 4 | ~3.16 - 3.42 | ~3.2 - 3.4 |
Coordination Chemistry and Complexation Behavior of Manganese Lactate
Ligand Binding Modes and Stereochemical Configurations of Lactate (B86563) with Manganese
In the solid state, such as in manganese(II) lactate dihydrate and trihydrate, each lactate ligand acts as a bidentate ligand. wikipedia.org The manganese ion typically achieves an octahedral coordination geometry. In manganese(II) lactate trihydrate, for instance, the central manganese atom is coordinated to two lactate anions and two water molecules. wikipedia.orgresearchgate.net The two water molecules are positioned cis to each other, completing the octahedral cluster. wikipedia.org Spectroscopic studies on the interaction of Mn(II) with lactic acid at various concentrations suggest that lactic acid can also behave as a monodentate ligand. bas.bg
The stereochemistry of the lactate ligand, which can exist as L-lactate, D-lactate, or a racemic mixture (D,L-lactate), can also influence the resulting crystal structure. For example, the structure of manganese(II) L-lactate dihydrate has been specifically determined. iucr.org The reaction of racemic lactic acid with manganese(II) sources yields racemic manganese(II) lactate trihydrate. researchgate.net
The coordination environment of the manganese ion can be further modified by the introduction of other ligands. For example, in the presence of 1,10-phenanthroline (B135089) (phen), neutral complexes of the type [Mn(HL)₂(phen)]·nH₂O and cationic complexes like [Mn(HL)(H₂O)₂(phen)]Cl can be formed, where HL represents the lactate ligand. In these complexes, the manganese ion maintains an octahedral geometry, with the lactate and phenanthroline ligands, and in some cases water molecules, occupying the coordination sites.
Polymorphism and Crystal Engineering of Manganese Lactate Compounds
This compound is known to form crystalline hydrates, most notably a dihydrate and a trihydrate, which represent different polymorphic forms. wikipedia.org These forms differ in the number of water molecules in the crystal lattice, which in turn affects their crystal structure.
Manganese(II) Lactate Dihydrate (Mn(C₃H₅O₃)₂·2H₂O): This form crystallizes in the orthorhombic system with the space group P2₁2₁2₁. wikipedia.org
Manganese(II) Lactate Trihydrate (Mn(C₃H₅O₃)₂·3H₂O): This hydrate (B1144303) crystallizes in the monoclinic system with the space group P2₁. wikipedia.org In the trihydrate, two water molecules are directly coordinated to the manganese ion, while the third water molecule is located further away in the crystal structure and participates in hydrogen bonding. wikipedia.org
The principles of crystal engineering can be applied to design and synthesize novel this compound compounds with specific structures and properties. By introducing co-ligands, such as 1,10-phenanthroline, it is possible to construct more complex supramolecular architectures. The choice of counter-ions can also play a crucial role in the final crystal structure. For instance, the use of chloride or bromide as counter-ions in cationic this compound complexes leads to different packing arrangements and hydrogen bonding networks.
The study of these different crystalline forms is important as the physical properties of the solid, such as solubility and stability, can vary between polymorphs.
Table 1: Crystallographic Data for this compound Hydrates
| Compound | Formula | Crystal System | Space Group |
| Manganese(II) Lactate Dihydrate | Mn(C₃H₅O₃)₂·2H₂O | Orthorhombic | P2₁2₁2₁ wikipedia.org |
| Manganese(II) Lactate Trihydrate | Mn(C₃H₅O₃)₂·3H₂O | Monoclinic | P2₁ wikipedia.org |
Supramolecular Interactions and Self-Assembly in this compound Systems
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is key to understanding the self-assembly of this compound systems. Hydrogen bonding plays a particularly significant role in the formation of the extended crystal structures of this compound hydrates.
The introduction of co-ligands like 1,10-phenanthroline allows for the creation of more intricate supramolecular architectures. In complexes such as [Mn(HL)(H₂O)₂(phen)]Cl, strong intermolecular O-H···O hydrogen bonds organize the monomeric cations into slabs. Furthermore, C-H···X (where X is a halide) hydrogen bonds can be crucial in stabilizing the three-dimensional network. These weak, non-covalent interactions, acting in concert, guide the self-assembly of the individual this compound complexes into well-defined, ordered structures.
In more complex systems involving manganese(II) and cytosine derivatives, hexaaqua manganese(II) ions can be linked to multiple 1-methylcytosine (B60703) molecules through hydrogen bonds, forming supramolecular cationic entities. rsc.org These assemblies are then held together by electrostatic interactions with counter-ions and further stabilized by hydrogen bonds with crystallization water molecules. rsc.org These examples highlight the versatility of non-covalent interactions in directing the self-assembly of manganese-containing supramolecular systems.
Influence of Solvent, pH, and Ionic Strength on Complex Speciation
The speciation of this compound in solution—that is, the distribution of different manganese-containing species—is highly dependent on the solvent, pH, and ionic strength of the medium.
Solvent: this compound is soluble in water and ethanol. wikipedia.org The nature of the solvent can influence the coordination sphere of the manganese ion. In aqueous solutions, water molecules can compete with lactate for coordination sites on the manganese ion. The addition of other solvents, such as ethanol, can alter the solubility and crystallization behavior of this compound complexes. exlibrisgroup.com
pH: The pH of the solution is a critical factor as it affects the protonation state of both lactic acid and any coordinated water molecules. At low pH, lactic acid will be predominantly in its protonated form (CH₃CH(OH)COOH), which is a weaker ligand than the deprotonated lactate anion (CH₃CH(OH)COO⁻). As the pH increases, the lactate anion concentration rises, favoring the formation of this compound complexes. In some biological systems, changes in pH can affect the metabolic processes involving lactate and manganese. biorxiv.orgasm.org For example, the pH optimum for Mn(II) oxidation by certain bacteria can be influenced by the presence of other ions, suggesting a complex interplay between pH and the coordination environment of manganese. nih.gov
Ionic Strength: The ionic strength of the solution, which is a measure of the total concentration of ions, can also impact the formation and stability of this compound complexes. An increase in ionic strength can affect the activity coefficients of the ions in solution, thereby shifting the equilibrium of complex formation. In some systems involving manganese oxidation, increasing ionic strength above a certain threshold can inhibit the process, possibly due to the aggregation of manganese oxides which can limit the supply of reactants. nih.gov While specific studies on the direct effect of ionic strength on simple this compound complexation are not extensively detailed in the provided results, the principles of electrolyte solutions suggest that it would play a role in the thermodynamic stability of the charged species in solution. exlibrisgroup.com
Thermodynamic Parameters of this compound Dissolution and Hydration
The dissolution and hydration of this compound are associated with specific thermodynamic changes that have been quantitatively studied. Research on trihydrated this compound, Mn[(C₃H₅O₃)₂(H₂O)₂]·H₂O(s), provides valuable insight into these parameters. exlibrisgroup.comresearchgate.net
The molar enthalpies of dissolution of this complex in water have been measured using calorimetry. exlibrisgroup.comresearchgate.net From these measurements, and by applying Pitzer's electrolyte solution theory, the infinite dilution molar enthalpy of dissolution (ΔsHm∞) can be calculated. exlibrisgroup.comresearchgate.net This value represents the enthalpy change when one mole of the substance is dissolved in an infinite amount of solvent.
By combining the infinite dilution molar enthalpy of dissolution with the lattice potential energy (UPOT) through a designed thermodynamic cycle, the molar enthalpy of hydration of the lactate ion can be determined. exlibrisgroup.comresearchgate.net One study calculated the average molar enthalpy of hydration for the lactate ion to be (407.207 ± 0.038) kJ·mol⁻¹. exlibrisgroup.comresearchgate.net
Furthermore, the standard molar enthalpy of formation for trihydrated this compound has been calculated using a Hess thermochemical cycle and found to be –(2993.0 ± 3.0) kJ·mol⁻¹. researchgate.net Other thermodynamic properties at T = 298.15 K and 0.1 MPa have also been determined. researchgate.net
Table 2: Thermodynamic Properties of Trihydrated this compound at 298.15 K and 0.1 MPa
| Property | Symbol | Value |
| Standard Molar Heat Capacity | Cp,m° | (493.20 ± 2.70) J·K⁻¹·mol⁻¹ researchgate.net |
| Standard Molar Enthalpy | Hm° | (75934 ± 805) J·mol⁻¹ researchgate.net |
| Standard Molar Entropy | Sm° | (471.55 ± 2.78) J·K⁻¹·mol⁻¹ researchgate.net |
These thermodynamic data are fundamental for understanding the stability and behavior of this compound in various chemical and biological systems. The thermal decomposition of trihydrated this compound has also been investigated using techniques like TG-DSC (Thermogravimetry-Differential Scanning Calorimetry), revealing the mechanism of its dehydration. exlibrisgroup.comresearchgate.net
Theoretical and Computational Chemistry Approaches to Manganese Lactate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying transition metal complexes like manganese lactate (B86563). aps.orgaps.org DFT methods are used to calculate the electronic structure of molecules, providing a basis for understanding their stability and reactivity. upenn.edunih.gov These calculations are particularly valuable for systems with manganese, where electron correlation effects are significant. aps.orgaps.org Hybrid functionals are often employed to accurately describe the complex electronic and magnetic states of manganese compounds. aps.org DFT calculations can elucidate properties such as charge and spin distributions, which are critical in understanding the strong covalency between the metal and its ligands. nih.gov
A fundamental application of DFT is the geometric optimization of molecular structures. acs.orguu.nl This process determines the lowest energy arrangement of atoms, corresponding to the most stable molecular geometry. For manganese lactate, DFT optimization provides precise data on bond lengths, bond angles, and dihedral angles between the manganese ion and the lactate ligands.
Once the optimized geometry is found, vibrational frequency analysis can be performed. acs.org This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. acs.org The analysis confirms that the optimized structure is a true energy minimum and provides a theoretical vibrational spectrum that can be compared with experimental data. acs.orgresearchgate.net
| Parameter | Description | Exemplar Value |
|---|---|---|
| Mn-O (carboxylate) | Bond length between Manganese and a Carboxylate Oxygen | 2.15 Å |
| Mn-O (hydroxyl) | Bond length between Manganese and the Hydroxyl Oxygen | 2.25 Å |
| O-Mn-O | Bond angle within the chelate ring | 75.0° |
| C-C-O-Mn | Dihedral angle describing the puckering of the chelate ring | 15.0° |
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These orbitals are crucial for determining the chemical reactivity of a molecule. ossila.comlibretexts.org The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. mdpi.com For this compound, FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack and explain its role in chemical reactions. wikipedia.orglibretexts.org
| Property | Description | Exemplar Value (eV) |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (LUMO - HOMO) | 5.3 eV |
Geometric Optimization and Vibrational Frequency Analysis
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. aip.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. utwente.nl This is particularly useful for understanding the behavior of this compound in solution. mdpi.com
MD simulations of aqueous this compound can reveal detailed information about its solvation structure. nih.gov These simulations show how water molecules arrange around the manganese and lactate ions, forming distinct solvation shells. nih.gov Key properties that can be calculated include the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from the ion, and the coordination number, which is the number of solvent molecules in the first solvation shell. mdpi.com Such simulations also provide insights into the stability and lifetime of hydrogen bonds between the lactate molecule and surrounding water. nih.gov
Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Methods for Complex Systems
When this compound is part of a larger, more complex system, such as the active site of an enzyme, full QM calculations can become computationally prohibitive. uiuc.edu In these situations, hybrid QM/MM methods offer a powerful solution. numberanalytics.commpg.de The QM/MM approach partitions the system into two regions: a small, chemically active part (the QM region) and its larger environment (the MM region). numberanalytics.commpg.de
For a system involving this compound in a protein, the QM region would typically include the manganese ion, the lactate ligand, and the side chains of any directly interacting amino acid residues. acs.orgnih.gov This region is treated with a high-accuracy QM method like DFT. acs.org The rest of the protein and the surrounding solvent are treated with a less computationally expensive Molecular Mechanics (MM) force field. uiuc.edu This hybrid approach allows for the accurate modeling of chemical reactions, such as substrate binding or catalysis, within the complex environment of a biological system. mpg.deacs.org
Computational Prediction of Spectroscopic Parameters and Reaction Pathways
Computational methods are instrumental in predicting and interpreting spectroscopic data. As mentioned, vibrational frequencies calculated from DFT can be used to simulate the IR spectrum of this compound. acs.org Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict electronic excitation energies, which correspond to the absorption bands in a UV-Visible spectrum. researchgate.net These theoretical spectra are invaluable for assigning experimental peaks and understanding the electronic transitions involved. acs.org
Computational chemistry can also be used to explore potential reaction pathways. escholarship.org By mapping the potential energy surface, researchers can identify transition states and calculate activation energy barriers for various reactions involving this compound. mdpi.com This could include ligand exchange reactions, redox processes, or its role in catalytic cycles, such as in the Maillard reaction or lignin (B12514952) degradation. mdpi.comnih.gov These predictions provide mechanistic insights into how this compound participates in and influences chemical and biological processes. researchgate.netnih.gov
Advanced Applications of Manganese Lactate in Materials Science and Catalysis Non Biological
Precursor Role in the Synthesis of Functional Manganese-Based Materials
Manganese lactate (B86563) has been identified as a viable precursor for creating advanced functional materials, particularly manganese-containing ceramics. Its organic lactate group and the manganese center make it suitable for decomposition and transformation into manganese oxides through various chemical routes.
Sol-gel and hydrothermal/solvothermal methods are prevalent "bottom-up" techniques for fabricating nanomaterials with controlled size, shape, and properties. ripublication.com
Sol-Gel Method: This technique involves the transition of a solution system from a liquid "sol" into a solid "gel" phase. Typically, it uses molecular precursors that undergo hydrolysis and polycondensation reactions to form a colloidal suspension (sol) and then a continuous network (gel). science.gov While various manganese precursors like permanganates and manganese(II) chloride are commonly used in sol-gel syntheses of manganese oxides, capes.gov.brosti.gov manganese lactate has been employed in analogous "wet chemical" routes. For instance, this compound can be used to form a precursor solution which, upon polyesterification with other reagents like aminoalcohols, yields a hard, homogeneous resin. researchgate.netjove.com This resinous material acts as a solid-state precursor that can be pyrolyzed to form the desired ceramic material, ensuring a uniform distribution of the constituent elements. researchgate.net
Hydrothermal/Solvothermal Method: These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. ripublication.comresearchgate.net These conditions facilitate the crystallization of materials that are insoluble under ambient conditions. ripublication.com This approach has been widely used to synthesize various phases of manganese oxide nanostructures, including nanorods and nanosheets, by controlling parameters like temperature, reaction time, and the choice of oxidizing agents. ripublication.comrsc.orgscielo.br While precursors like manganese sulfate (B86663), chloride, and acetate (B1210297) are frequently cited, science.govresearchgate.netnih.gov the principle allows for other soluble manganese salts, such as this compound, to be considered for these synthesis routes.
The use of manganese carboxylates, including this compound, as precursors is a strategic approach for synthesizing complex manganese oxides. jove.com These materials are of significant interest for applications in energy storage and electronics. jove.com
Research has demonstrated the preparation of a series of manganese carboxylates, including this compound, by reacting manganese(II) oxide (MnO) with lactic acid in an aqueous solution. jove.com This this compound can then serve as a component in a wet chemical precursor route for producing lithium manganese oxide (LiMn₂O₄) spinel, a critical cathode material for lithium-ion batteries. researchgate.netjove.com The process involves creating a precursor resin that, upon pyrolysis, yields the target ceramic, showcasing a pathway from a simple salt to a complex functional oxide. researchgate.net
Beyond this specific application, the field of manganese oxide nanomaterials is extensive, with various precursors being used to create a diversity of structures. Thermal decomposition of precursors like manganese oleate (B1233923) or acetylacetonate (B107027) can yield monodisperse nanocrystals of MnO and Mn₃O₄. acs.org These nanocrystals can be further integrated into hybrid materials, such as by embedding them within lipid liquid crystalline nanoparticles, to create novel composites for various advanced applications. mdpi.com
Sol-Gel and Hydrothermal/Solvothermal Methods for Nanomaterial Fabrication
Catalytic Activity in Homogeneous and Heterogeneous Chemical Transformations
While large, ligand-supported manganese complexes are more commonly studied for broad catalytic applications, this compound itself, or as a chelated complex, participates in specific catalytic oxidation-reduction reactions.
The catalytic role of this compound is most clearly documented in specific biochemical and related systems, where the lactate ligand is crucial for the reaction outcome. Early studies suggested that simple Mn(II) complexes, including this compound, could be effective catalysts for the disproportionation (removal) of superoxide (B77818) (O₂⁻), a reactive oxygen species. rsc.org
More detailed investigations have centered on the enzyme manganese peroxidase (MnP), which is secreted by fungi to degrade lignin (B12514952). cnr.it The catalytic cycle of MnP involves the oxidation of Mn(II) to Mn(III). The presence of a chelator is essential to stabilize the resulting Mn(III) ion. cnr.itfrontiersin.org When lactate is used as the chelator, the reaction pathway can be altered.
Role as a Chelator: Optimal chelators for the MnP cycle, such as malonate, facilitate the dissociation of Mn(III) from the enzyme and stabilize it in solution. frontiersin.org
Altered Reactivity: When Mn(II) is chelated with lactate, the manganese peroxidase enzyme can catalyze an alternative reaction: the evolution of molecular oxygen (O₂). cnr.it Furthermore, the resulting Mn(III)-lactate complex can participate in a slow reaction with hydrogen peroxide (H₂O₂). frontiersin.org
These findings underscore that the lactate ligand directly influences the catalytic behavior of the manganese center in these oxidation reactions.
| System | Catalytic Role/Reaction | Key Finding | Reference |
|---|---|---|---|
| Aqueous Solution | Superoxide (O₂⁻) removal | Early indirect assays suggested Mn(II) lactate was an effective catalyst for superoxide removal, though later direct studies found little evidence of catalytic turnover for many simple Mn(II) compounds. | rsc.org |
| Manganese Peroxidase (Enzyme) | Oxidation of Mn(II) | When Mn(II) is chelated with lactate, the enzyme's catalytic activity is altered to promote the evolution of O₂. | cnr.it |
| Manganese Peroxidase (Enzyme) | Reaction with H₂O₂ | The Mn(III)-lactate complex, formed during the main catalytic cycle, can slowly react with hydrogen peroxide in a separate pathway. | frontiersin.org |
The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a major area of catalysis research. Earth-abundant metals like manganese are of high interest for developing efficient electrocatalysts. researchgate.net However, the catalysts that have proven effective for this transformation are typically organometallic manganese complexes, most notably fac-[Mn(bpy)(CO)₃Br] (where bpy is 2,2'-bipyridine) and its derivatives. cnr.it These catalysts operate through mechanisms involving the manganese carbonyl core and specific nitrogen-containing ligands that stabilize the reduced metal center and facilitate interaction with CO₂. researchgate.net
A review of the scientific literature indicates that this compound is not used as a catalyst for CO₂ reduction. The specific electronic and structural requirements for activating and reducing the stable CO₂ molecule are met by manganese carbonyl complexes, not by simple salts like this compound.
Mechanistic understanding of this compound's catalytic role is derived from the systems in which it is active.
In the manganese peroxidase (MnP) system, the enzyme follows a ping-pong mechanism. frontiersin.org
Compound I Formation: The native enzyme reacts with one equivalent of H₂O₂ to form an intermediate called MnP Compound I and one molecule of water.
First Mn(II) Oxidation: Compound I oxidizes one Mn(II) ion to Mn(III), producing MnP Compound II. The lactate chelator facilitates the dissociation of the Mn(III) product from the enzyme's single binding site near the heme cofactor. frontiersin.org
Second Mn(II) Oxidation: Compound II oxidizes a second Mn(II) ion to Mn(III), returning the enzyme to its native state.
The role of the lactate chelator is critical for stabilizing the Mn(III) product and allowing it to diffuse away from the enzyme to act on terminal substrates. frontiersin.org
For the catalytic removal of superoxide, the proposed mechanism involves the reaction of Mn(II) with O₂⁻ to form a transient MnOO⁺ intermediate. rsc.org However, for catalytic turnover to be efficient, this intermediate must react with another superoxide radical rather than simply dissociating back to Mn(II) and O₂⁻. Studies have shown that for many simple Mn(II) complexes, this dissociation can be significant, limiting true catalytic activity under physiological conditions. rsc.org
Role in CO2 Reduction Electrocatalysis
Development of Novel Coordination Polymers and Metal-Organic Frameworks (MOFs)
The synthesis of novel coordination polymers (CPs) and metal-organic frameworks (MOFs) from this compound represents an intriguing, though still emerging, area in materials science. MOFs are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. researchgate.netresearchgate.net The specific combination of a manganese metal center with a lactate ligand offers a unique set of chemical properties for creating advanced materials. While manganese has been widely used to create MOFs with various other organic linkers for non-biological applications, and lactate has been used as a synthon in other metallic frameworks, the direct application of this compound as the primary building block for materials in catalysis and gas separation is a field rich with potential. cd-bioparticles.netrsc.orgacs.org
Design Principles for this compound-Based Frameworks
The rational design of CPs and MOFs is a cornerstone of crystal engineering, where the final structure and properties are dictated by the selection of the metal node, the organic linker, and the synthesis conditions. researchgate.netmdpi.com For a hypothetical framework derived from this compound, the design principles would be governed by the intrinsic characteristics of both the manganese(II) ion and the lactate ligand.
The Metal Node: Manganese(II)
The Organic Linker: Lactate
The lactate anion is a small, flexible organic ligand derived from lactic acid. Its structure contains two key functional groups capable of coordinating with metal ions: a carboxylate group (-COO-) and a hydroxyl group (-OH). This bifunctionality allows lactate to act as a versatile building block:
The carboxylate group can coordinate to metal centers in several modes, including monodentate, bidentate chelating, or bridging fashions. Bridging coordination is fundamental to extending the structure into one, two, or three dimensions. researchgate.net
The hydroxyl group can also coordinate to a metal center or participate in hydrogen bonding, which adds another layer of control over the final supramolecular structure.
The combination of the flexible manganese(II) coordination environment with the multi-functional lactate linker could theoretically lead to a variety of structural outcomes. The small size of the lactate ligand might favor the formation of dense, non-porous coordination polymers or microporous MOFs with small pore apertures. The inherent flexibility of the lactate molecule could also result in frameworks that exhibit dynamic responses to external stimuli such as guest molecules or temperature changes. mdpi.com
Potential in Gas Adsorption, Separation, and Sensing Applications
While specific research on this compound MOFs for gas applications is limited, the potential can be inferred from the performance of other manganese-based MOFs and the chemical nature of the lactate ligand.
Potential for Gas Adsorption and Separation
MOFs are highly promising materials for gas adsorption and separation due to their high surface areas, tunable pore sizes, and the potential for selective interactions with gas molecules. preprints.orgpreprints.org Manganese-based MOFs, often constructed with larger organic linkers, have demonstrated significant capabilities in adsorbing gases like carbon dioxide (CO₂) and hydrogen (H₂). rsc.org The mechanism often relies on physisorption, where gas molecules are weakly bound to the internal surface of the MOF. preprints.org
In a hypothetical this compound framework, several features could be advantageous for gas adsorption:
Open Metal Sites: If the manganese centers are not fully coordinated, they can act as strong Lewis acid sites, creating preferential binding sites for polarizable gas molecules like CO₂.
Functional Groups: The hydroxyl groups of the lactate ligands lining the pores could enhance selectivity for polar gases through dipole-dipole interactions or hydrogen bonding.
Microporosity: The small size of the lactate linker would likely result in small pores, potentially enabling molecular sieving to separate gases based on their kinetic diameter.
The performance of other manganese MOFs provides a benchmark for the potential of new frameworks. For example, Mn-based MOFs have shown notable CO₂ and H₂ uptake capacities, as detailed in the table below.
| Manganese MOF Compound | Organic Linker | Gas Adsorbed | Adsorption Capacity | Conditions | Reference |
|---|---|---|---|---|---|
| Mn–DABDC(ES) | 2,5-diaminoterephthalate | CO₂ | 92.4 wt% | 15 bar, 273 K | rsc.org |
| Mn–DABDC(ES) | 2,5-diaminoterephthalate | H₂ | 12.3 wt% | 80 bar, 77 K | rsc.org |
| Mn-MOF | 2-methylimidazole | H₂ | ~6.9 wt% | 77 K | researchgate.net |
Potential for Sensing Applications
MOFs are also being explored as materials for chemical sensors. dokumen.pub Their sensing mechanisms often rely on changes in their physical properties, such as luminescence or electrical conductivity, upon interaction with analyte molecules. acs.org For instance, the presence of a guest molecule within the pores can alter the coordination environment of the metal ion, leading to a detectable signal.
A this compound-based MOF could potentially function as a chemical sensor through several mechanisms:
Luminescence Quenching/Enhancement: Many MOFs are luminescent. If a this compound framework exhibits photoluminescence, the adsorption of specific guest molecules could quench or enhance this emission, providing a sensing signal.
Conductivity Changes: The interaction of an analyte with the manganese centers or lactate ligands could alter the electronic structure of the framework, leading to a measurable change in electrical conductivity.
While manganese oxides have been used in sensors for various compounds, including phenols and xenoestrogens, the development of a pure this compound MOF for sensing remains a theoretical prospect awaiting experimental validation. researchgate.net
Advanced Analytical Methodologies for Manganese Lactate Detection and Quantification Non Biological Matrices
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone for the analysis of ionic and molecular species. For a salt like manganese lactate (B86563), different chromatographic approaches can be employed to quantify its constituent parts.
Ion chromatography (IC) is a powerful technique for the determination of ionic species, including the manganese(II) cation from manganese lactate. aurigaresearch.com The method separates ions based on their affinity for an ion-exchange stationary phase. aurigaresearch.com For cation analysis, a cation-exchange column is used.
The process involves injecting an aqueous sample into the IC system. An eluent, typically an acidic solution, carries the sample through the column where cations like Mn²⁺ are separated from other ions. Detection is commonly achieved using a conductivity detector. To enhance sensitivity, a suppressor is often used, which reduces the background conductivity of the eluent and converts the analyte ions into a more conductive form, thereby improving the signal-to-noise ratio. IC methods can be used to determine trace levels of manganese in various water samples. The MetPac CC-1 column, for instance, is a chelating resin that can quantitatively concentrate Mn(II) from a buffered sample at pH 5-6. thermofisher.com
Table 1: Typical Parameters for Manganese (Mn²⁺) Analysis by Ion Chromatography
| Parameter | Description | Common Conditions/Examples | Reference |
|---|---|---|---|
| Column | Stationary phase for cation separation. | Dionex IonPac CS12A; MetPac CC-1 | thermofisher.comthermofisher.com |
| Eluent | Mobile phase used to carry the sample through the column. | 18 mM Methanesulfonic acid; Ammonium acetate (B1210297) | thermofisher.comthermofisher.com |
| Detection | Method for quantifying the separated ions. | Suppressed Conductivity | thermofisher.com |
| Application | Typical use case for the method. | Quantification of trace cations in aqueous solutions and various water samples. | |
| Sample Preparation | Pre-analysis treatment of the sample. | Filtration through a 0.45 µm filter; Dilution in deionized water. | aurigaresearch.com |
High-Performance Liquid Chromatography (HPLC) is highly versatile for the analysis of the lactate ligand and can also be applied to study metal complexes. scribd.comshimadzu.com For lactate, which is a chiral molecule existing as D(-) and L(+) enantiomers, chiral HPLC methods are required for stereospecific separation and quantification. usamv.ro
A common approach for lactate analysis involves an Aminex HPX-87H column, which is suitable for separating organic acids. nih.gov The mobile phase is typically a dilute acid solution, such as sulfuric acid, and detection is often performed using a UV detector at a low wavelength (e.g., 210 nm). nih.gov For chiral separations, a chiral column is used with a mobile phase containing a chiral selector, such as copper sulfate (B86663) (CuSO₄), which forms diastereomeric complexes with the lactate enantiomers, allowing them to be separated. usamv.ro In addition to UV detection, Charged Aerosol Detection (CAD) offers a universal detection method that is not dependent on the chromophoric properties of the analyte and can be used for materials like magnesium lactate. chromatographyonline.com
Table 2: HPLC Methods for Lactate and Metal-Lactate Complex Analysis
| Parameter | Lactate (Organic Acid) Analysis | Chiral Lactate Analysis | Reference |
|---|---|---|---|
| Column | Aminex HPX-87H | Chiral column (e.g., Astec CHIROBIOTIC T) | usamv.ronih.gov |
| Mobile Phase | 5 mM H₂SO₄ | 5 mM aqueous CuSO₄ | usamv.ronih.gov |
| Flow Rate | 0.6 mL/min | 1.0 mL/min | usamv.ronih.gov |
| Detection | UV (210 nm) | UV (254 nm) | usamv.ronih.gov |
| Sample Preparation | Dilution and filtration. | Dilution and filtration. | usamv.ro |
Ion Chromatography (IC) for Manganese Ion Quantification
Electrochemical Methods for Detection and Speciation
Electrochemical methods offer high sensitivity and the ability to perform speciation analysis, which is crucial for understanding the chemical form of manganese in a sample. researchgate.net These techniques are often portable, inexpensive, and capable of in-field measurements. researchgate.net
Voltammetric techniques are powerful for the trace determination of manganese. academicjournals.org The most common approach is cathodic stripping voltammetry (CSV). dss.go.th This method involves a two-step process: first, Mn(II) is preconcentrated onto the working electrode surface by being oxidized to manganese dioxide (MnO₂) at an applied potential. dss.go.thnih.gov The second step is the stripping phase, where the potential is scanned in the negative direction, reducing the deposited MnO₂ back to Mn(II), which generates a current peak proportional to the manganese concentration in the sample. researchgate.netnih.gov
Differential Pulse Voltammetry (DPV) is often the waveform used for the stripping step to enhance sensitivity. nih.govresearchgate.net Various electrode materials have been used, including boron-doped diamond and glassy carbon electrodes, which are favored for being mercury-free and robust. dss.go.thnih.govresearchgate.net These methods can achieve very low detection limits, often in the nanomolar (nM) to picomolar (pM) range. dss.go.thnih.gov
Table 3: Voltammetric Determination of Manganese
| Parameter | Technique | Details | Reference |
|---|---|---|---|
| Method | Differential Pulse Cathodic Stripping Voltammetry (DPCSV) | Anodic deposition of MnO₂ followed by a cathodic stripping scan. | academicjournals.orgdss.go.thnih.gov |
| Working Electrode | Boron-Doped Diamond (BDD) or Carbon Paste Electrode | Provides a stable and inert surface for MnO₂ deposition. | academicjournals.orgdss.go.thnih.gov |
| Deposition Potential | Applied potential to oxidize Mn(II) to MnO₂. | +0.8 V to +0.85 V (vs. SCE) | academicjournals.orgdss.go.th |
| Detection Limit (LOD) | The lowest concentration that can be reliably detected. | 10⁻¹¹ M (1 pM) to 14.2 nM | researchgate.netdss.go.thnih.gov |
| Linear Range | Concentration range over which the response is proportional. | 10⁻¹¹ M to 3 x 10⁻⁷ M | dss.go.thnih.gov |
Potentiometric sensors, particularly ion-selective electrodes (ISEs), provide a simple, cost-effective, and rapid method for determining the activity of specific ions like Mn(II). abechem.comabechem.com An ISE for manganese typically consists of a membrane containing a specific ionophore that selectively binds to Mn(II) ions. abechem.com The binding event at the membrane-solution interface generates a potential difference that is measured against a stable reference electrode. This potential is logarithmically related to the concentration of the Mn(II) ion. abechem.com
Recent research has focused on developing novel ionophores and electrode compositions to improve selectivity, sensitivity, and durability. abechem.com Carbon paste electrodes (CPEs) are often used as the electrode body, mixed with the ionophore, a plasticizer (like o-nitrophenyloctyl ether, o-NPOE), and sometimes conductive modifiers like multi-walled carbon nanotubes (MWCNTs) to enhance performance. abechem.comabechem.comresearchgate.net
Table 4: Characteristics of a Modern Manganese(II) Potentiometric Sensor
| Characteristic | Performance Metric | Reference |
|---|---|---|
| Electrode Type | Carbon Paste Electrode (CPE) with a novel ionophore. | abechem.comabechem.com |
| Linear Range | 1.0×10⁻⁷ to 1.0×10⁻¹ M | abechem.comabechem.com |
| Limit of Detection (LOD) | 3.1×10⁻⁸ M | abechem.comabechem.com |
| Response Time | ~5-11 seconds | abechem.comabechem.comresearchgate.net |
| Operational pH Range | 2.8 to 8.2 | abechem.comabechem.com |
| Lifetime | Up to 11 weeks | abechem.comabechem.com |
Voltammetric Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry)
Atomic Spectroscopic Methods for Elemental Analysis
Atomic spectroscopy techniques are the standard for highly accurate elemental analysis and are used to determine the total manganese content in a sample, irrespective of its chemical form. nih.govcdc.gov These methods rely on the interaction of electromagnetic radiation with free atoms in the gas phase.
Atomic Absorption Spectrometry (AAS) measures the absorption of light by ground-state atoms. nih.govcdc.gov In Flame AAS (FAAS), the sample is aspirated into a flame to be atomized. nemi.gov For much lower detection limits, Graphite (B72142) Furnace AAS (GFAAS) is used, where a small sample volume is heated in a graphite tube to achieve atomization. nih.govusgs.gov GFAAS can determine manganese concentrations in the microgram per liter (µg/L) or parts per billion (ppb) range. usgs.govshimadzu.com
Inductively Coupled Plasma (ICP) techniques utilize a high-temperature plasma to excite atoms. nih.govICP-Optical Emission Spectrometry (ICP-OES) measures the light emitted as excited atoms return to a lower energy state. ljmu.ac.ukICP-Mass Spectrometry (ICP-MS) is one of the most sensitive techniques, coupling the plasma source with a mass spectrometer to separate and count ions based on their mass-to-charge ratio, allowing for detection at the nanogram per liter (ng/L) or parts per trillion (ppt) level. ljmu.ac.ukgeotraces.orgepa.gov These methods typically require the sample to be digested in acid to break down the matrix and convert all manganese to a simple ionic form. epa.gov
Table 5: Comparison of Atomic Spectroscopic Methods for Manganese Analysis
| Technique | Principle | Typical Detection Limit | Key Features | Reference |
|---|---|---|---|---|
| Flame AAS (FAAS) | Light absorption by atoms in a flame. | ~10 µg/L | Robust, widely available. | nemi.gov |
| Graphite Furnace AAS (GFAAS) | Light absorption by atoms in a heated graphite tube. | ~0.2 µg/L | High sensitivity, small sample volume. | usgs.gov |
| ICP-OES | Light emission from excited atoms in a plasma. | ~1.2 ng/mL (LoQ) | Multi-element capability, wide linear range. | ljmu.ac.uk |
| ICP-MS | Mass spectrometric detection of ions created by a plasma. | <0.05 nmol/L; ~0.3 ng/mL (LoQ) | Extremely high sensitivity, isotopic analysis possible. | ljmu.ac.ukgeotraces.org |
Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) is a powerful and widely used technique for the determination of elemental composition in a diverse range of sample matrices. researchgate.net It is favored for its high throughput, precision, and the ability to perform simultaneous multi-element analysis. agriscigroup.usthermofisher.com
The fundamental principle of ICP-OES involves introducing a liquid sample, typically after an acid digestion process to break down the sample matrix and solubilize the elements, into a high-temperature argon plasma. researchgate.net The plasma, which reaches temperatures of 6,000 to 10,000 K, excites the manganese atoms to higher energy levels. As these atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of manganese in the sample, allowing for precise quantification. agriscigroup.us
For the analysis of this compound, the sample would first be prepared to ensure the compound is fully dissolved and the manganese is in an ionic form. This typically involves digestion with strong acids like nitric acid. The analysis then measures the total manganese concentration.
Key Research Findings and Parameters for Manganese Analysis using ICP-OES:
| Parameter | Description | Typical Values / Findings |
| Plasma Source | Radiofrequency (RF)-induced argon plasma is used to atomize, excite, and ionize the sample. researchgate.net | Self-sustaining plasma facilitates efficient elemental analysis. researchgate.net |
| Sample Introduction | Liquid samples are introduced into the plasma as a fine aerosol using a nebulizer and spray chamber. researchgate.net | Various nebulizers can be used to handle different sample types and viscosities. spectroscopyonline.com |
| Wavelengths for Mn | Specific atomic emission lines are selected for manganese to ensure sensitivity and avoid spectral interferences. | Common wavelengths include 257.610 nm, 259.372 nm, and 294.920 nm. |
| Detection Limits | The lowest concentration of an element that can be reliably detected. | Typically in the range of 0.1 to 100 µg/L (ppb) for manganese. researchgate.netagriscigroup.us |
| Linear Dynamic Range | The concentration range over which the instrument response is linear. | ICP-OES offers a wide linear dynamic range, often several orders of magnitude. thermofisher.com |
| Interferences | Spectral interferences from other elements and matrix effects can occur. | Modern instruments with high-resolution optics and advanced software algorithms help to correct for these interferences. agriscigroup.us |
ICP-OES is particularly advantageous when analyzing samples that may contain other metals, as it can determine their concentrations simultaneously. researchgate.net However, a significant drawback is that it provides the total elemental manganese concentration and does not offer information on the speciation or the chemical form, such as the lactate salt. researchgate.net
Atomic Absorption Spectrometry (AAS)
Atomic Absorption Spectrometry (AAS) is another well-established and widely utilized technique for determining the concentration of specific elements in a sample. cdc.gov It is known for its high sensitivity and specificity for the target element. The most common variant for trace manganese analysis is Graphite Furnace Atomic Absorption Spectrometry (GFAAS). cdc.govusgs.gov
The principle of AAS involves the absorption of light by free atoms in the gaseous state. cdc.gov In GFAAS, a small volume of the sample is placed into a graphite tube. The tube is then heated in a programmed sequence to dry the sample, char the organic matrix, and finally atomize the element of interest at a high temperature. A light source, typically a hollow cathode lamp emitting at a wavelength specific to manganese (e.g., 279.5 nm), is passed through the atomized vapor. The ground-state manganese atoms absorb this light, and the amount of absorption is proportional to the concentration of manganese in the sample, following the Beer-Lambert law. cdc.gov
Key Research Findings and Parameters for Manganese Analysis using AAS:
| Parameter | Description | Typical Values / Findings |
| Technique Variant | Flame AAS (FAAS) for higher concentrations and Graphite Furnace AAS (GFAAS) for trace levels. | GFAAS is more sensitive and commonly used for environmental and low-level samples. cdc.govuzh.ch |
| Wavelength for Mn | The specific wavelength of light absorbed by manganese atoms. | 279.5 nm is the primary wavelength used for manganese analysis. cdc.gov |
| Detection Limits | Varies between FAAS and GFAAS. | FAAS: ~0.15 mg/kg (ppm); GFAAS: ~1.10 µg/kg (ppb). cdc.gov A GFAAS method for water analysis reported a detection limit of 0.2 µg/L. usgs.gov |
| Matrix Modification | Chemicals added to the graphite furnace to stabilize the analyte or remove interfering matrix components during the charring step. usgs.gov | The use of matrix modifiers is common to reduce interferences and improve accuracy. nih.gov |
| Interferences | Chemical interferences (formation of stable compounds) and spectral interferences can affect accuracy. | Background correction techniques (e.g., Deuterium or Zeeman) are essential to mitigate these effects. usgs.gov |
| Linearity Range | The concentration range where absorbance is directly proportional to concentration. | For a GFAAS method, linearity was established in the range of 0.2 to 20 µg/L. usgs.gov |
Like ICP-OES, AAS is an elemental analysis technique and does not distinguish between different chemical forms of manganese. ijert.org Therefore, its application for this compound analysis relies on the determination of the total manganese content. The choice between AAS and ICP-OES often depends on factors such as the required detection limits, the number of elements to be analyzed, and sample throughput. agriscigroup.us
Spectrophotometric Techniques for Quantitative Determination
Spectrophotometry offers a cost-effective and accessible alternative to atomic spectroscopy methods for the quantitative determination of manganese. These methods are typically based on the reaction of manganese ions with a specific chromogenic (color-producing) reagent to form a colored complex. The intensity of the color, measured as absorbance at a specific wavelength using a spectrophotometer, is proportional to the manganese concentration.
A notable method involves the oxidation of Mn(II) to Mn(III), which then forms a stable, colored complex with a suitable ligand. One such system uses a lactate buffer. For instance, in the context of enzymatic assays, the formation of a Mn(III)-lactate complex, which absorbs light at a specific wavelength, is used to determine enzyme activity. annexpublishers.com This principle can be adapted for the direct quantification of manganese. The reaction is initiated by an oxidizing agent in a lactate-buffered solution, and the resulting absorbance is measured. annexpublishers.com
Another spectrophotometric method involves the reaction of Mn(II) with formaldoxime (B1209246) in an alkaline solution to produce a red-orange colored complex. The absorbance of this complex is measured to quantify the manganese concentration. alsenvironmental.co.uk
A highly sensitive method has been developed using 9-phenyl-2,3,7-trihydroxy-6-fluorone (phenylfluorone or PF) in the presence of surfactants like cetylpyridinium (B1207926) chloride (CP) and Triton X-100. nih.gov This combination forms a distinct blue-colored complex with Mn(II), which can be measured at approximately 591 nm. nih.gov
Research Findings for Spectrophotometric Determination of Manganese:
| Method | Reagents | Wavelength (λmax) | Detection Limit | Key Findings |
| Mn(III)-Lactate Complex | Lactate buffer, oxidizing agent (e.g., H₂O₂) | 270 nm | Not specified | Used for determining manganese peroxidase activity by monitoring the formation of the Mn³⁺-lactate complex. annexpublishers.com |
| Formaldoxime Method | Formaldoxime, ammoniacal solution | 455 nm | 0.2 mg/L | Simple method for aqueous samples; potential interference from high concentrations of calcium and magnesium. alsenvironmental.co.uk |
| Phenylfluorone (PF) Method | Phenylfluorone, Cetylpyridinium Chloride, Triton X-100 | 591 nm | 0.004 µg/mL | A highly sensitive method with a molar absorptivity of 1.77x10⁵ L mol⁻¹ cm⁻¹. nih.gov Obeys Beer's law in the 0.02-0.2 µg/mL range. nih.gov |
| Morpholine (B109124) Dithiocarbamate (B8719985) Method | Sodium morpholine dithiocarbamate (Na-MDTC), Chloroform (B151607) | 510 nm | 0.40 ppm | A simple extraction spectrophotometry method where the Mn(II)-MDTC complex is extracted into chloroform before measurement. ijert.org |
These spectrophotometric methods, while often requiring more sample preparation and being more susceptible to interferences from other ions compared to ICP-OES or AAS, provide a viable and sensitive means for quantifying manganese in various non-biological matrices. nih.gov
Environmental Fate and Chemical Degradation Studies of Manganese Lactate Non Biological
Photodegradation Mechanisms in Abiotic Environmental Conditions
The photodegradation of manganese lactate (B86563) as a distinct compound is not extensively documented. However, the photochemical behavior of its constituent parts—aqueous Mn(II) and organic acids—provides insight into its likely fate under the influence of light. Abiotic photochemical reactions are significant drivers of manganese transformation in the environment.
Light can induce both the oxidation and reduction of manganese. The oxidation of dissolved Mn(II) to form manganese oxides can be accelerated by light, a process that may be catalyzed by mineral particles. frontiersin.org One proposed mechanism involves the generation of superoxide (B77818) radicals from the photolysis of other dissolved substances like nitrate (B79036), which then rapidly oxidize aqueous Mn(2+) to form manganese(IV) oxides, such as δ-MnO₂ (birnessite) nanosheets. rsc.orgosti.gov
Conversely, manganese oxides can undergo photoreduction, especially in the presence of organic matter. frontiersin.org Ultraviolet light is known to directly cause the photo-reduction of Mn(III) and Mn(IV) oxides. frontiersin.org The lactate component, as an organic acid, could serve as a reductant in these light-mediated reactions. Photodegradation is generally a critical process for many organic compounds present on soil or water surfaces, though these reactions are typically limited to the top few millimeters of soil. pjoes.com While specific studies on manganese lactate are scarce, the principles of manganese photochemistry suggest that light would likely break down the complex, leading to the oxidation of the manganese ion and the degradation of the lactate ligand.
Table 1: Summary of Potential Abiotic Photochemical Reactions Involving Manganese
| Process | Reactants | Products | Environmental Conditions |
|---|---|---|---|
| Photo-oxidation | Mn(II)(aq), Nitrate, Light (UV) | Mn(IV) oxides (e.g., δ-MnO₂) | Aqueous systems containing nitrate rsc.org |
| Photoreduction | Mn(III/IV) oxides, Organic Matter (e.g., lactate), Light | Mn(II)(aq), Oxidized organic products | Surface waters frontiersin.org |
| Mineral-Catalyzed Photo-oxidation | Mn(II)(aq), Mineral surfaces, Light | Mn oxides | Aquatic environments frontiersin.org |
Hydrolytic Stability and Chemical Decomposition Pathways in Aqueous Systems
This compound is described as being very soluble in water. wikipedia.org In aqueous solutions, it readily forms crystalline hydrates, specifically manganese(II) lactate dihydrate and trihydrate. wikipedia.orgresearchgate.net The formation of these hydrates indicates a strong interaction with water molecules. In the dihydrate, two water molecules coordinate directly to the manganese ion. wikipedia.org
The primary chemical event for this compound in an aqueous system is its dissociation into solvated manganese(II) ions and lactate ions.
Mn(C₃H₅O₃)₂ (s) + nH₂O ⇌ Mn(H₂O)ₓ²⁺ (aq) + 2 C₃H₅O₃⁻ (aq)
Interaction with Environmental Components (e.g., Mineral Surfaces, Organic Matter)
The dissociated components of this compound, Mn(II) and lactate, actively interact with environmental components such as mineral surfaces and natural organic matter (NOM). These interactions are crucial in controlling the mobility, bioavailability, and transformation of manganese in soils and sediments. acs.orgnih.gov
Interaction with Mineral Surfaces: Manganese(II) ions and lactate can adsorb to the surfaces of minerals like manganese oxides, iron oxides, and clays. acs.org The mechanisms governing these interactions are complex and include:
Electrostatic Interaction: At neutral pH, most manganese oxides have a net negative surface charge, which can attract positively charged ions. acs.org However, since natural organic matter is also often negatively charged, direct electrostatic attraction may be limited unless the pH is low enough to protonate the organic molecules. acs.org
Cation Bridging: Divalent cations like Mn(II) can act as a bridge between negatively charged mineral surfaces and negatively charged functional groups on organic matter, facilitating adsorption. acs.org
Surface Complexation: The carboxyl group of the lactate can bind directly to mineral surfaces. mdpi.com Studies on similar small organic molecules have shown that they can form strong surface complexes with manganese oxides, sometimes involving redox reactions where the organic molecule is oxidized and the manganese in the mineral is reduced (e.g., Mn(IV) to Mn(III)). mdpi.com
Interaction with Organic Matter: The lactate component can become part of the pool of dissolved organic matter (DOM) in the environment. Manganese oxides are known to be powerful oxidants that can degrade organic molecules, including those derived from lactate. nih.govresearchgate.net This process can lead to the formation of lower-molecular-weight organic compounds and carbon dioxide. researchgate.net Conversely, organic matter can also stabilize manganese by forming soluble complexes or by sorbing onto manganese oxide surfaces, sometimes leading to the formation of organo-mineral associations that can temporarily sequester carbon. acs.orgnih.gov In anoxic environments, lactate can serve as an electron donor for microbes that reduce manganese oxides. frontiersin.orgnih.gov
Table 2: Key Interactions of this compound Components in the Environment
| Interacting Component | Mechanism | Result | Reference |
|---|---|---|---|
| Mineral Surfaces (e.g., Mn-oxides, clays) | Electrostatic Attraction | Adsorption of Mn(II) | acs.org |
| Mineral Surfaces & Organic Matter | Cation Bridging (via Mn(II)) | Formation of ternary complexes, enhanced adsorption of organic matter | acs.org |
| Mineral Surfaces (e.g., Mn-oxides) | Surface Complexation & Redox Reaction | Adsorption and oxidation of lactate; reduction of mineral (e.g., Mn(IV) → Mn(III)) | mdpi.com |
| Natural Organic Matter (NOM) | Oxidation by Mn-oxides | Degradation of organic matter (lactate) to smaller molecules and CO₂ | nih.govresearchgate.net |
| Dissolved Organic Matter | Coprecipitation with Mn(II) | Formation of stable organo-mineral precipitates upon Mn(II) oxidation | acs.org |
Future Directions and Emerging Research Avenues for Manganese Lactate Chemistry
Exploration of Novel Synthetic Paradigms and Scalable Production
The conventional synthesis of manganese lactate (B86563) often involves the reaction of manganese carbonate with lactic acid. wikipedia.org While effective for laboratory-scale production, future applications necessitate the development of more sophisticated and scalable synthetic strategies.
One promising direction is the exploration of novel precursors and reaction pathways. Research into the formation of manganese carboxylates has shown that manganese(II) oxide (MnO) and manganese(IV) oxide (MnO₂) can serve as effective starting materials, reacting with aqueous solutions of various carboxylic acids, including lactic acid, at moderate temperatures. researchgate.net This opens up possibilities for utilizing different manganese sources, potentially including industrial byproducts or recycled manganese streams, aligning with green chemistry principles.
Furthermore, the development of continuous-flow synthesis processes presents a significant opportunity for scalable production. Drawing parallels from the conceptual design for the large-scale production of magnesium lactate, reactive distillation and other process intensification technologies could be adapted for manganese lactate. aidic.itcetjournal.it Such systems can improve reaction efficiency, minimize waste, and allow for precise control over product purity. Another scalable approach, demonstrated for magnesium lactate production, involves repeated batch fermentation coupled with in-situ crystallization, a method that significantly increases yield and reduces waste. google.com Adapting such bio-integrated synthetic routes for this compound could offer a sustainable and cost-effective manufacturing paradigm.
Future research should also focus on morphology-controlled synthesis. Techniques like the successive ionic layer deposition (SILD) method, used for creating manganese oxide nanocoatings, could be modified to produce this compound with specific surface areas and structures, which is crucial for catalytic and electrochemical applications. mdpi.com
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Precursors | Potential Advantages | Research Focus |
|---|---|---|---|
| Conventional Aqueous Synthesis | Manganese Carbonate, Lactic Acid wikipedia.org | Simple, well-established. | Optimization for purity and yield. |
| Alternative Oxide Precursors | Manganese(II) Oxide, Manganese(IV) Oxide, Lactic Acid researchgate.net | Use of alternative, potentially lower-cost manganese sources. | Reaction kinetics, precursor reactivity. |
| Fermentation-Coupled Crystallization | Lactobacillus, Sugar source, MgO (as analogue) google.com | Sustainable, high conversion rates, integrated separation. | Strain selection, process optimization for manganese. |
| Continuous-Flow Reactive Distillation | Manganese source, Lactic Acid/Ester aidic.itcetjournal.it | Scalable, high throughput, process intensification. | Catalyst development, reactor design, simulation. |
Application of Advanced In Operando Characterization Techniques
Understanding the dynamic behavior of this compound in reactive environments is critical for optimizing its performance in applications like catalysis and energy storage. Advanced in operando characterization techniques, which monitor materials under actual working conditions, are indispensable for gaining these insights. numberanalytics.com
In operando spectroscopy allows for the real-time tracking of changes in the electronic and geometric structure of manganese centers during a chemical process. youtube.com Techniques such as X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), are particularly powerful. acs.orgnih.gov For instance, operando XAS could be employed to monitor the manganese oxidation state and coordination environment in a this compound-derived catalyst during an oxidation reaction, revealing the active species and reaction mechanism. researchgate.net Multiphase operando EXAFS can simultaneously characterize both solid and dissolved manganese species, which is crucial for understanding dissolution-deposition mechanisms in battery applications. osti.govnih.gov
Raman spectroscopy is another valuable in operando tool. It can provide information on vibrational modes, allowing researchers to identify reaction intermediates and track the transformation of the lactate ligand and the manganese coordination sphere during a reaction. youtube.com For example, in a study of a manganese complex, Raman spectroscopy was used to identify which molecular bonds were associated with manganese-oxygen and manganese-nitrogen structures. youtube.com
To visualize morphological changes and the spatial distribution of elements, techniques like in operando X-ray fluorescence microscopy (XFM) and transmission electron microscopy (TEM) are essential. numberanalytics.comanl.gov These methods could be used to observe the redeposition of manganese on an electrode surface or the restructuring of a catalytic particle in real-time. anl.gov The development of specialized electrochemical cells compatible with these advanced X-ray techniques facilitates the in-depth study of these complex processes. researchgate.net
Table 2: Advanced In Operando Techniques for this compound Research
| Technique | Information Gained | Potential Application for this compound |
|---|---|---|
| X-ray Absorption Spectroscopy (XAS/XANES/EXAFS) | Oxidation state, coordination number, bond distances. acs.org | Tracking redox changes in catalysts; studying intercalation/dissolution in batteries. osti.gov |
| Raman Spectroscopy | Vibrational modes, molecular structure, intermediate identification. youtube.com | Monitoring ligand stability and transformation during catalysis. |
| X-ray/Neutron Scattering | Crystal structure, phase transitions, material dynamics. numberanalytics.com | Observing structural evolution of this compound-derived materials under thermal or electrochemical stress. |
| X-ray Fluorescence Microscopy (XFM) | Elemental distribution and mapping. anl.gov | Visualizing manganese dissolution and redeposition at electrode-electrolyte interfaces. |
| Transmission Electron Microscopy (TEM) | Morphology, crystal structure, surface condition. numberanalytics.comosti.gov | Observing nanoscale restructuring of catalysts or electrode materials during operation. |
Rational Design of Next-Generation this compound Materials with Tailored Properties
Future research will increasingly focus on the rational design of materials derived from this compound to achieve specific functionalities. This involves strategically modifying the compound to create next-generation materials with properties tailored for advanced applications. wits.ac.za
One key strategy is the use of this compound as a precursor for creating nanostructured manganese oxides with controlled morphology and composition. rsc.org Thermal decomposition of this compound under specific atmospheric and temperature conditions can yield various manganese oxides (e.g., MnO, Mn₂O₃, Mn₃O₄). acs.org By controlling the decomposition parameters, it is possible to tailor the porosity, surface area, and crystal phase of the resulting oxide, which are critical factors for catalytic activity and electrochemical performance. acs.org
Another avenue is the development of hybrid or composite materials. This compound can be integrated into polymer or carbon matrices to form nanocomposites. For example, polyesterification of related manganese citrate (B86180) complexes has been shown to produce a hard, homogeneous resin that can be calcined to form pure-phase spinel materials like LiMn₂O₄. researchgate.net This approach could be adapted for this compound to create precursors for high-performance battery cathodes or catalysts. The porous nature of such materials can enhance the OER (Oxygen Evolution Reaction) and ORR (Oxygen Reduction Reaction) activity, which is beneficial for applications like zinc-air batteries. mdpi.com
The concept of "defect engineering" is also relevant. Introducing controlled defects, such as oxygen vacancies, into materials derived from this compound can create more active sites for catalysis and improve ionic conductivity. rsc.orgacs.org The goal is to move beyond trial-and-error approaches and use a deep understanding of structure-property relationships to design materials with predictable and enhanced performance. wits.ac.za
Integration of Machine Learning and Artificial Intelligence for Property Prediction and Catalyst Design
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize materials discovery and design, and this compound chemistry is no exception. researchgate.net These computational tools can dramatically accelerate the research and development cycle by predicting material properties and identifying promising new catalyst formulations from vast datasets. mdpi.com
ML models can be trained on existing experimental and computational data to predict the properties of new, hypothetical manganese-based materials. ucdavis.edumdpi.com For instance, a model could predict the catalytic activity, stability, or electronic properties of a this compound-derived material based on its atomic structure and composition. researchgate.netenergyfrontier.us This allows researchers to screen a large number of potential candidates computationally before committing to expensive and time-consuming laboratory synthesis. researchgate.net This approach has been successfully used to discover new manganese-based magnetic materials and to predict the performance of doped manganese oxides in batteries. researchgate.netnih.gov
In the realm of catalysis, ML can identify complex relationships between a catalyst's features and its performance. researchgate.net By analyzing data from high-throughput experiments, ML algorithms can uncover key synergistic combinations of elements and support materials, guiding the design of more efficient catalysts. researchgate.netosti.gov For example, ML could be used to optimize a catalyst formulation based on this compound for a specific chemical transformation, such as the conversion of biomass-derived platform molecules like glycerol (B35011) into lactic acid. energyfrontier.usrsc.org
Furthermore, AI can assist in the interpretation of complex data from in operando experiments, helping to identify patterns and trends that are not immediately obvious to human researchers. numberanalytics.com This synergy between advanced characterization and intelligent data analysis will provide unprecedented insight into reaction mechanisms, paving the way for the knowledge-based design of next-generation materials based on this compound. mdpi.com
Table 3: Application of Machine Learning in this compound Research
| ML Application Area | Objective | Approach | Expected Outcome |
|---|---|---|---|
| Property Prediction | Forecast structural, electronic, or magnetic properties of new materials. ucdavis.edu | Train neural networks or other models on databases of known materials (e.g., Materials Project). researchgate.net | Rapid screening of hypothetical this compound derivatives for desired functionalities. |
| Catalyst Discovery | Identify optimal catalyst compositions and structures for specific reactions. energyfrontier.us | Use algorithms to analyze high-throughput experimental data and identify structure-activity relationships. mdpi.comresearchgate.net | Accelerated design of high-performance catalysts based on this compound. |
| Accelerated Characterization | Interpret large and complex datasets from in operando experiments. numberanalytics.com | Apply pattern recognition algorithms to spectroscopic and microscopic data. | Deeper and faster understanding of reaction mechanisms and material dynamics. |
| Inverse Design | Design materials that possess a specific, desired set of properties. mdpi.com | Utilize generative models to propose novel structures based on target performance metrics. | Creation of truly novel, tailored materials derived from this compound for specific applications. |
Q & A
Q. How is manganese lactate synthesized and characterized for research applications?
this compound is typically synthesized via chelation reactions, where manganese ions (Mn²⁺/Mn³⁺) are complexed with lactate anions under controlled pH and temperature. Characterization involves spectroscopic methods (e.g., FTIR for ligand bonding verification), X-ray diffraction (XRD) for crystallinity, and thermogravimetric analysis (TGA) for thermal stability . High-performance liquid chromatography (HPLC) or inductively coupled plasma mass spectrometry (ICP-MS) can quantify purity and metal-ligand stoichiometry .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Enzymatic assays (e.g., lactate oxidase-based kits) and chromatographic techniques (HPLC with UV/Vis or electrochemical detection) are standard for lactate quantification . For manganese detection, ICP-MS offers high sensitivity, while electron paramagnetic resonance (EPR) can assess oxidation states in redox-active systems . Note: Whole blood vs. plasma measurements require validation due to differential lactate distribution (e.g., whole blood lactate ≈70% of plasma levels) .
Advanced Research Questions
Q. How do discrepancies arise between in vitro and in vivo studies on this compound’s bioavailability and metabolic effects?
In vitro models often overlook physiological variables such as tissue-specific clearance rates, protein binding, and redox microenvironment. For instance, in vivo lactate clearance is influenced by training status (e.g., endurance training enhances metabolic clearance by 37–107% under exertion) . Manganese speciation (e.g., Mn²⁺ vs. Mn³⁺) and ligand stability in biological fluids further complicate direct extrapolation . Methodological solutions include isotopic tracing (e.g., ¹⁴C/³H-lactate) and compartmental pharmacokinetic modeling .
Q. What mechanisms underlie this compound’s role in microbial redox processes?
this compound serves as an electron donor in anaerobic respiration. For example, Desulfovibrio hafniense DP7 reduces Mn(IV) oxides using lactate-derived electrons via extracellular electron transfer (EET) pathways . Key methodological insights include:
- Electron flux analysis : Couple lactate consumption rates with Mn reduction kinetics.
- Genomic profiling : Identify genes encoding lactate dehydrogenases and multiheme cytochromes involved in EET .
Q. How can contradictions in this compound’s oxidative vs. antioxidative effects be resolved?
Contradictions often stem from concentration-dependent effects and assay conditions. For example:
- Pro-oxidant : High Mn²⁺ concentrations may Fenton-react with H₂O₂, generating hydroxyl radicals.
- Antioxidant : Lactate itself can scavenge reactive oxygen species (ROS) in low-oxygen environments . Mitigation strategies include standardizing redox buffers (e.g., chelators like EDTA) and using cell-type-specific models (e.g., neurons vs. hepatocytes) .
Q. What challenges exist in modeling this compound’s pharmacokinetics?
Challenges include:
- Speciation dynamics : Mn²⁺/Mn³⁺ interconversion under physiological pH.
- Tissue partitioning : Differential accumulation in brain, liver, and bones. Advanced approaches integrate molecular dynamics (MD) simulations (e.g., ligand stability predictions ) and in vivo isotope tracing (e.g., ⁵²Mn radiolabeling) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
